Methyl 2-Chloroquinazoline-4-acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-chloroquinazolin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-10(15)6-9-7-4-2-3-5-8(7)13-11(12)14-9/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOYDUXSJNXBND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=NC2=CC=CC=C21)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Chloroquinazoline 4 Acetate and Its Structural Analogues
Foundational Approaches to Quinazoline (B50416) Core Synthesis
The construction of the fundamental quinazoline ring system is the initial and most critical phase in the synthesis of more complex derivatives. Various classical and modern organic chemistry methods have been established to build this bicyclic heterocycle efficiently.
A primary and straightforward method for the synthesis of the key intermediate, 2-Methyl-quinazolin-4(3H)-one, involves the reaction of anthranilic acid with thioacetamide. beilstein-journals.org This reaction is typically achieved by the fusion of the two reagents. beilstein-journals.org
Alternative approaches to forming the same quinazolinone core have also been developed. One high-yield method involves heating a mixture of anthranilic acid and acetamide (B32628) in a 1:1 ratio at 210–220 °C for two hours, resulting in 2-methylquinazolin-4-one with a reported yield of 92%. mdpi.com The structure of the resulting compound can be confirmed by spectroscopic methods. For instance, in the ¹H NMR spectrum, the methyl group protons typically appear as a singlet at approximately 2.61 ppm, with the aromatic protons resonating between 7.33 and 7.78 ppm. mdpi.com
Table 1: Synthesis of 2-Methyl-quinazolin-4(3H)-one
| Starting Materials | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Anthranilic Acid | Thioacetamide, fusion | Not specified | beilstein-journals.org |
| Anthranilic Acid | Acetamide, 1:1 ratio, 210–220 °C, 2h | 92% | mdpi.com |
Once the initial quinazolinone structure is formed, further modifications and the construction of fused-ring systems can be achieved through various cyclization reactions. These reactions are essential for creating structural diversity and accessing a broader range of analogues.
The specific intramolecular cyclization reaction between 2-Methyl-quinazolin-4(3H)-one and o-chlorobenzoyl chloride is not extensively documented in the reviewed scientific literature. Further research would be required to detail the specific conditions and outcomes of this particular transformation.
The synthesis of fused heterocyclic systems such as pyrrolo[2,1-b]quinazolindiones represents a significant extension of the quinazoline core. One documented synthesis of a pyrrolo[2,1-b]quinazoline derivative involves utilizing 2-methyl-quinazolin-4-one as a foundational building block. beilstein-journals.org The reaction is stirred for four hours at room temperature, after which the excess solvent is removed by evaporation. The resulting solid product is isolated by filtration, washed with water, dried, and recrystallized from ethanol (B145695). beilstein-journals.org This procedure yields white crystals of the target compound. beilstein-journals.org
Modern, environmentally benign methods are also being developed for related scaffolds. For example, pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivatives can be synthesized via a double cyclocondensation cascade reaction between anthranilamide and ethyl levulinate, sometimes utilizing mechanochemical activation to shorten reaction times. nih.govorgsyn.org
Table 2: Characterization of a Representative Pyrrolo[2,1-b]quinazoline Derivative
| Property | Value | Reference |
|---|---|---|
| Yield | 65% | beilstein-journals.org |
| Melting Point | 313–315 °C | beilstein-journals.org |
| Appearance | White crystals | beilstein-journals.org |
| IR (KBr, cm⁻¹) | 3034 (C-H aromatic), 2819 (C-H aliphatic), 1704 & 1669 (C=O), 1561 (C=N) | beilstein-journals.org |
| ¹H-NMR (DMSO-d₆, δ ppm) | 2.08 (s, 2H), 2.49 (s, 2H), 7.60-7.65 (m, 1H), 7.76 (d, 1H), 7.91-7.96 (m, 1H), 8.15 (d, 1H) | beilstein-journals.org |
The introduction of a halogen, particularly chlorine, onto the quinazoline nucleus is a critical step for synthesizing compounds like Methyl 2-chloroquinazoline-4-acetate. The 4-chloroquinazoline (B184009) moiety is a versatile intermediate, as the chlorine atom can be readily displaced by various nucleophiles to generate a diverse library of derivatives.
The most common and effective method for converting a 4-quinazolinone into a 4-chloroquinazoline is through treatment with a chlorinating agent, with phosphorous oxychloride (POCl₃) being widely used. nih.gov This reaction, often referred to as deoxychlorination, transforms the C4-keto group into a chloro substituent. nih.gov
The reaction of quinazolinones with POCl₃ proceeds through two distinct stages that can be controlled by temperature.
Phosphorylation: An initial reaction occurs at temperatures below 25 °C under basic conditions, leading to the formation of various phosphorylated intermediates. Both (O)- and (N)-phosphorylated species are formed and equilibrate rapidly.
Chlorination: The subsequent conversion to the final 4-chloroquinazoline product is achieved by heating the mixture of intermediates to a temperature range of 70–90 °C. The product is formed exclusively from the reaction of the (O)-phosphorylated intermediates with a chloride ion (Cl⁻). For an efficient conversion, at least one molar equivalent of POCl₃ is required.
This chlorination step is a key transformation, enabling the synthesis of advanced intermediates for a wide range of applications. nih.gov
Strategic Routes for Introducing Halogen Substituents on the Quinazoline Nucleus
Synthesis of 2,4-Dichloroquinazolines
2,4-Dichloroquinazoline (B46505) is a key intermediate in the synthesis of many quinazoline derivatives. It is typically prepared from either 2,4(1H,3H)-quinazolinedione (also known as benzoyleneurea) or ortho-aminobenzonitrile.
One common method involves the chlorination of 2,4(1H,3H)-quinazolinedione. This is often achieved by heating the dione (B5365651) in phosphorus oxychloride (POCl₃). google.comchemicalbook.com For instance, dissolving 2,4(1H,3H)-quinazolinedione in POCl₃ and refluxing for several hours yields 2,4-dichloroquinazoline after workup. chemicalbook.com The use of a tertiary amine, such as triethylamine (B128534), can also be employed in conjunction with POCl₃. google.com In one patented procedure, the reaction of 2,4-quinazolinedione with POCl₃ in the presence of triethylamine under reflux conditions produced 2,4-dichloroquinazoline in a 73% molar yield. google.com
Another prominent synthetic route starts from o-aminobenzonitrile. This method can be achieved in a single step by reacting o-aminobenzonitrile with diphosgene or triphosgene (B27547). google.com For example, the reaction of o-aminobenzonitrile with diphosgene in acetonitrile (B52724) at elevated temperatures has been reported to produce 2,4-dichloroquinazoline in 85% yield. google.com A similar method using triphosgene in the presence of triphenylphosphine (B44618) oxide and a tertiary amine catalyst in chlorobenzene (B131634) has also been described, affording high yields. google.com
The choice of starting material and reagents can be influenced by factors such as yield, reaction conditions, and safety considerations, as diphosgene is highly toxic. google.com
Table 1: Synthesis of 2,4-Dichloroquinazoline
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
| 2,4(1H,3H)-Quinazolinedione | Phosphorus oxychloride (POCl₃) | None | Reflux, 2.5 hours | 99% | chemicalbook.com |
| 2,4-Quinazolinedione | Phosphorus oxychloride (POCl₃), Triethylamine | Toluene | Reflux, 10 hours | 73% | google.com |
| o-Aminobenzonitrile | Diphosgene | Acetonitrile | 130-150 °C, 12 hours | 85% | google.com |
| o-Aminobenzonitrile | Triphosgene, Triphenylphosphine oxide, Triethylamine | Chlorobenzene | 120 °C, 2-4 hours | 78-94.5% | google.com |
Esterification and Acetylation Strategies for this compound
Once the 2,4-dichloroquinazoline precursor is obtained, the next stage involves the introduction of the acetate (B1210297) group at the 4-position.
Direct Reaction of Halogenated Quinazolines with Ester-Containing Nucleophiles
The direct reaction of a halogenated quinazoline with a nucleophile already containing an ester group is a straightforward approach. For instance, 2-ethoxy-4-chloroquinazoline has been shown to react with various nitrogen nucleophiles. scispace.comresearchgate.net While not a direct synthesis of the title compound, the principle can be applied. The reaction of 2-chloro-4-hydroxyquinazoline with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate in a solvent such as DMF can lead to O-alkylation, forming an ester side chain. researchgate.net
Alkylation with Haloacetate Derivatives (e.g., Ethyl Chloroacetate) to Form Quinazoline Acetates
A widely used method for introducing an acetate moiety onto a quinazoline ring is through the alkylation of a quinazolinone precursor with a haloacetate ester. This reaction typically involves a quinazolinone, a haloacetate such as ethyl chloroacetate or methyl bromoacetate, and a base in a suitable solvent. uw.edunih.govnih.govmdpi.com
The reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate in an alkaline environment leads to the S-alkylation product, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. nih.gov Similarly, N-alkylation of quinazoline-2,4(1H,3H)-dione with ethyl chloroacetate can be achieved using potassium carbonate in dimethylformamide (DMF). nih.gov The synthesis of alkylated N-methyl acetyl-2-chloro quinazoline-4-one has been accomplished via the reaction of the corresponding quinazolinone with methyl-2-bromoacetate. uw.edu
The choice of base and solvent system is crucial and can include potassium carbonate in acetone (B3395972) or DMF, or sodium hydride in THF. researchgate.net
Table 2: Alkylation of Quinazolinones with Haloacetate Derivatives
| Quinazoline Precursor | Alkylating Agent | Base/Solvent | Product Type | Yield | Reference |
| 2-Mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one | Methyl bromoacetate | Sodium acetate / Ethanol | S-alkylation | 59% | mdpi.com |
| Quinazoline-2,4(1H,3H)-dione | Ethyl chloroacetate | Potassium carbonate / DMF | N-alkylation | - | nih.gov |
| 2-Chloro-quinazolinone | Methyl-2-bromoacetate | - | N-alkylation | 71.2% | uw.edu |
| 2-Mercapto-3-phenylquinazolin-4(3H)-one | Ethyl chloroacetate | Alkaline environment | S-alkylation | - | nih.gov |
Synthesis of Methyl 2-(2-Chloroquinazolin-4-ylamino)acetate
The synthesis of methyl 2-(2-chloroquinazolin-4-ylamino)acetate can be achieved through the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazoline. The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position under mild conditions. stackexchange.comnih.gov
This inherent reactivity allows for the selective substitution at the 4-position. The reaction would involve treating 2,4-dichloroquinazoline with methyl glycinate (B8599266) (the methyl ester of glycine) in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), in a suitable solvent like ethanol or acetonitrile at a controlled temperature. The base serves to neutralize the HCl generated during the reaction. This approach is well-documented for a variety of amines reacting with 2,4-dichloroquinazoline to yield 4-amino-2-chloroquinazoline derivatives. nih.govresearchgate.net
Advanced Functionalization and Derivatization Strategies Applicable to this compound Precursors
The chloro-substituents on the quinazoline ring, particularly in 2,4-dichloroquinazoline, are activated for further reactions, allowing for a wide range of derivatizations.
Nucleophilic Substitution Reactions at Activated Centers of Chloroquinazolines
The quinazoline ring system, particularly when substituted with halogens at the 2- and 4-positions, is highly susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.comnih.govresearchgate.netnih.gov The carbon at position 4 is the most electrophilic and, therefore, the most reactive site for nucleophilic attack under mild conditions. stackexchange.comnih.gov The chlorine atom at position 2 can also be substituted, but this typically requires harsher reaction conditions, such as higher temperatures. stackexchange.com
This differential reactivity allows for a stepwise functionalization of the quinazoline core. A wide array of nucleophiles can be employed, including primary and secondary amines, anilines, hydrazines, and azides, to introduce diverse functional groups at the 4-position while leaving the 2-chloro substituent intact for subsequent modifications. stackexchange.comnih.govresearchgate.net For example, reacting 2,4-dichloroquinazoline with hydrazine (B178648) hydrate (B1144303) at low temperatures results in the selective formation of 2-chloro-4-hydrazinylquinazoline (B2550126). stackexchange.com Similarly, various anilines and aliphatic amines react regioselectively at the C4 position. nih.gov This strategy is fundamental in building a library of 2-chloro-4-substituted quinazoline derivatives, which can then be further elaborated. nih.govnih.gov
Introduction of Hydrazinyl and Amino Moieties
The chlorine atom at the C2 position of the quinazoline ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of nitrogen-based nucleophiles such as hydrazine and various amines. This reactivity is a cornerstone for creating a diverse library of quinazoline derivatives.
The reaction of 2-chloroquinazolines with hydrazine hydrate is a standard method for producing 2-hydrazinylquinazolines. ekb.egrsc.org For substrates containing two chlorine atoms, such as 2,4-dichloroquinazoline, the reaction conditions can be controlled to achieve regioselectivity. Treatment with hydrazine hydrate at low temperatures (0-10°C) preferentially substitutes the chlorine atom at the C4 position, yielding 2-chloro-4-hydrazinylquinazoline. ekb.eg This highlights the greater reactivity of the C4 position compared to the C2 position in nucleophilic substitution reactions. nih.govwikipedia.org
Similarly, the C2-chloro group can be displaced by various primary and secondary amines. The regioselectivity of nucleophilic attack on dichloroquinazolines is well-documented, with the C4 position being the primary site of reaction. nih.gov However, with the C4 position occupied by the acetate moiety in the title compound, the C2-chloro atom becomes the target for substitution. Copper-catalyzed methods have been developed for the efficient synthesis of 4-aminoquinazolines and 2,4-diaminoquinazolines from 2-bromobenzonitriles and amidines or guanidine, demonstrating the utility of metal catalysis in forming these C-N bonds. organic-chemistry.orgresearchgate.net
The following table summarizes representative reactions for introducing amino and hydrazinyl groups onto the quinazoline scaffold.
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,4-Dichloroquinazoline | Hydrazine Hydrate | Ethanol, 0-5°C, then RT for 2h | 2-Chloro-4-hydrazinylquinazoline | Good | ekb.eg |
| 4-Chloroquinazoline | Hydrazine Hydrate | Sealed tube, 150°C | 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazole (via rearrangement) | - | rsc.org |
| 2-Bromobenzonitriles | Amidines or Guanidine | CuI, DMEDA, K₂CO₃, DMF, 80°C | 4-Aminoquinazoline or 2,4-Diaminoquinazoline derivatives | Good | organic-chemistry.org |
| 2-Amino aryl ketones, N-Benzyl cyanamides | Hydrochloric acid | HFIP, 70°C, 1h | 2-Aminoquinazoline derivatives | High | mdpi.com |
Preparation of Heterocyclic Systems Fused with Quinazoline
The functionalized quinazoline core, particularly after the introduction of a hydrazinyl group, serves as a versatile precursor for constructing fused polyheterocyclic systems. These annulated systems, such as triazoloquinazolines and pyrazoloquinazolines, are of significant interest.
One of the most direct applications of 2-hydrazinylquinazolines is their cyclization to form a triazole ring. For example, reacting 2-chloro-4-hydrazinylquinazoline with acetic anhydride (B1165640) leads to the formation of 3-methyl nih.govresearchgate.nettandfonline.comtriazolo[4,3-c]quinazolin-5(6H)-one. ekb.eg This transformation involves an initial acylation of the hydrazine moiety followed by intramolecular cyclization. This strategy can be applied to the hydrazinyl derivative of this compound to generate a corresponding triazolo[4,3-c]quinazoline system. ekb.eg Similarly, treatment of 4-chloroquinazolines with substituted hydrazines can yield 1,3-disubstituted 1H-1,2,4-triazoles through rearrangement mechanisms. rsc.org
The synthesis of pyrazolo[1,5-a]quinazolines often begins with precursors like 2-hydrazinobenzoic acids, which undergo cyclocondensation with various partners. mdpi.comnih.gov For instance, new pyrazolo[1,5-a]quinazoline-3-carbonitriles can be obtained from the cyclocondensation of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with enaminones in refluxing glacial acetic acid. tandfonline.comtandfonline.com These systems can then be further functionalized. While not a direct reaction of this compound, these methods illustrate the general strategies for building the pyrazolo[1,5-a]quinazoline scaffold, which could be adapted for appropriately substituted quinazoline precursors. researchgate.netnih.gov
The table below outlines several methods for the synthesis of quinazoline-fused heterocyclic systems.
| Precursor | Reagents | Conditions | Fused System | Reference |
|---|---|---|---|---|
| 2-Chloro-4-hydrazinylquinazoline | Acetic Anhydride | Water bath, 3-4h | 3-Methyl nih.govresearchgate.nettandfonline.comtriazolo[4,3-c]quinazolin-5(6H)-one | ekb.eg |
| 5-Amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile | Enaminones of 1,3-cyclohexanedione | Glacial Acetic Acid, reflux | Pyrazolo[1,5-a]quinazoline-3-carbonitriles | tandfonline.comtandfonline.com |
| 2-Hydrazinobenzoic acids | Ethyl 2-cyano-3-ethoxyacrylate | Dry DMF, CH₃COONa, reflux | 4,5-Dihydropyrazolo[1,5-a]quinazoline-5-one | mdpi.com |
| o-Alkenylphenyl isothiocyanates | Propargylamines | K₂CO₃, MeCN, 80°C | Thiazolo[2,3-b]quinazolines | rsc.org |
One-Pot Synthetic Protocols for Quinazoline Derivatives
The development of one-pot and multicomponent reactions (MCRs) represents a significant advancement in synthetic efficiency, offering rapid access to complex molecules from simple precursors in a single operation. nih.gov These strategies are highly valued for their atom economy, reduced waste, and operational simplicity. daneshyari.com Numerous such protocols have been established for the synthesis of the quinazoline core.
A common and effective one-pot approach involves the three-component reaction of a 2-aminoaryl ketone, an aldehyde, and a nitrogen source, typically ammonium (B1175870) acetate. nih.gov This condensation can be catalyzed by various systems, including molecular iodine, which has been shown to be effective at moderate temperatures. daneshyari.com Other catalytic systems for similar transformations include iron, copper, and cobalt salts, each offering distinct advantages. researchgate.netnih.govorganic-chemistry.org For instance, copper-catalyzed one-pot syntheses have been developed using ammonia (B1221849) as the nitrogen source for the generation of quinazolinones. rsc.org
More advanced MCRs, such as the Ugi four-component reaction (Ugi-4CR), have been employed to construct highly substituted polycyclic quinazolinones. nih.govacs.org This approach involves the reaction of an o-bromobenzoic acid, an o-cyanobenzaldehyde, an isocyanide, and ammonia, followed by a metal-catalyzed intramolecular cyclization, demonstrating the power of MCRs to rapidly build molecular complexity. nih.govacs.org Transition-metal-free protocols have also been developed, utilizing reagents like hydrogen peroxide as an oxidant in DMSO, which aligns with the principles of green chemistry. nih.gov
The following table summarizes various one-pot protocols for the synthesis of quinazoline derivatives.
| Starting Materials | Catalyst/Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminobenzophenone, Aldehyde, NH₄OAc | I₂ | 40°C | Functionalized Quinazolines | daneshyari.com |
| 2-Aminoaryl ketones, Aldehydes, NH₄OAc | H₂O₂ | DMSO, Air, 60°C | 2,4-Disubstituted Quinazolines | nih.gov |
| o-Bromo aromatic ketones, Aldehydes or Alcohols, Ammonia | CuCl | H₂O, Air or DTBP oxidant | Quinazolines | nih.gov |
| o-Bromobenzoic acids, o-Cyanobenzaldehydes, Isocyanides, Ammonia | Ugi-4CR followed by Pd-catalyzed annulation | Multistep one-pot | Polycyclic Quinazolinones | nih.govacs.org |
| Isatoic Anhydride, Amine, Orthoester | Microwave Irradiation | Solvent-free | 3-Substituted-quinazolin-4(3H)-ones | tandfonline.com |
| Arenediazonium salts, Nitriles, Bifunctional Anilines | None | 60°C, Air | 3,4-Dihydroquinazolines | acs.org |
Elucidation of Reaction Mechanisms in the Synthesis and Transformation of Methyl 2 Chloroquinazoline 4 Acetate Analogues
Mechanistic Pathways of Quinazoline (B50416) Ring Formation and Derivatization
The construction of the bicyclic quinazoline ring system can be achieved through a variety of synthetic strategies, each with distinct mechanistic features. These pathways often involve a sequence of reactions, including eliminations and intramolecular cyclizations, to build the fused pyrimidine (B1678525) ring onto a benzene (B151609) core.
Mechanisms Involving Elimination and Cyclization
Many classical and modern syntheses of the quinazoline core rely on a tandem process involving an initial condensation or addition reaction, followed by a cyclization step that is often driven by the elimination of a small molecule like water or ammonia (B1221849).
A prominent example involves the reaction of 2-aminobenzonitriles with other reactants. For instance, a palladium-catalyzed three-component reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids proceeds through a complex cascade to yield diverse quinazoline structures. nih.govorganic-chemistry.org Similarly, copper-catalyzed tandem reactions can be employed. One such method involves the reaction of 2-bromobenzyl bromides with aldehydes and ammonium (B1175870) hydroxide. The mechanism proceeds first through a copper-catalyzed amination, followed by condensation with the aldehyde (involving the elimination of water), and a subsequent intramolecular nucleophilic cyclization and aromatization to furnish the quinazoline ring. nih.govmdpi.com
Another well-established method is the reaction of 2-aminobenzamides with aldehydes. This transformation is typically catalyzed by an acid, such as p-toluenesulfonic acid, which facilitates the initial condensation between the aldehyde and the primary amino group of the benzamide. The resulting intermediate then undergoes a dehydrative intramolecular cyclization to form a dihydroquinazolinone, which can be subsequently oxidized to the fully aromatic quinazolinone. organic-chemistry.org The Niementowski synthesis, a reaction between anthranilic acid and formamide, proceeds via an o-amidobenzamide intermediate, with the final ring closure involving the elimination of a water molecule. nih.gov
These mechanisms are summarized in the table below, highlighting the key steps of elimination and cyclization.
| Starting Materials | Key Reagents/Catalysts | Mechanistic Sequence | Ref. |
| 2-Bromobenzyl Bromide, Aldehyde, Ammonium Hydroxide | Copper Catalyst | Amination → Condensation (Elimination) → Intramolecular Cyclization → Aromatization | nih.gov |
| 2-Aminobenzamide, Aldehyde | p-Toluenesulfonic acid | Condensation (Elimination) → Intramolecular Cyclization → Oxidation | organic-chemistry.org |
| Anthranilic Acid, Formamide | Heat | Amide formation → Intramolecular Cyclization (Elimination) | nih.gov |
| 2-Aminobenzylamine, Aldehyde | PIDA (oxidant) | Condensation → Oxidative Cyclization (Elimination) | nih.gov |
Intramolecular Cyclization Processes
Intramolecular cyclization is a powerful strategy for forming the quinazoline ring, where a pre-functionalized linear precursor is induced to cyclize. These reactions can be triggered by heat, light, or chemical reagents and often exhibit high regioselectivity.
One such approach is the Camps cyclization, which involves the base-catalyzed intramolecular aldol (B89426) condensation of N-(2-acylaryl)amides. mdpi.com Depending on the substrate's structure, this reaction can selectively produce either quinolin-4-ones or quinolin-2-ones, demonstrating the regiochemical control possible through intramolecular pathways. mdpi.com Another strategy involves the thermal cyclocondensation of 2-(pent-4-enamido)benzamides to produce 2-(buten-3-yl)quinazolin-4(3H)-ones. beilstein-journals.org These precursors can then undergo further transformations, such as an oxidative cyclization initiated by [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). The mechanism of this subsequent step can proceed via two possible pathways: one involving the formation of a nitrene cation followed by an electrophilic attack on the double bond, or an alternative route where PIFA initially attacks the double bond directly. beilstein-journals.org
Transition metal catalysis also enables unique intramolecular cyclization pathways. For example, palladium-catalyzed intramolecular aryl C-H amidination using isonitrile insertion provides an efficient route to 4-amino-2-aryl(alkyl)quinazolines from N-arylamidines. organic-chemistry.org Furthermore, base-catalyzed synthesis of quinazolines can be achieved from o-aminoketimines and phenylisothiocyanate. The proposed mechanism involves the formation of a thiourea (B124793) intermediate, followed by an intramolecular nucleophilic attack of an amine or imine group on the thiocarbonyl carbon to form the cyclized product. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Halogenated Quinazolines
For analogues of Methyl 2-Chloroquinazoline-4-acetate, the chlorine atom at the C2 position (and often a second halogen at C4) is a prime site for functionalization via nucleophilic aromatic substitution (SNAr). nih.gov This class of reaction is fundamental to the derivatization of halogenated quinazolines. The SNAr mechanism is a two-step addition-elimination process, distinct from SN1 or SN2 reactions, and is facilitated by the electron-deficient nature of the quinazoline ring. pressbooks.pubwikipedia.org
Role of Nucleophile Activation and Electrophilic Solvation
The efficiency of SNAr reactions on chloroquinazolines is profoundly influenced by the activation of both the nucleophile and the electrophile (the quinazoline ring). frontiersin.orgnih.govnih.gov
Electrophilic Solvation: The quinazoline substrate can be activated by the reaction medium. In acidic conditions, for instance, the nitrogen atom in the quinazoline ring can be protonated. frontiersin.orgnih.gov This protonation, termed electrophilic solvation, increases the electrophilicity of the carbon atoms in the ring, particularly C2 and C4, making them more susceptible to nucleophilic attack. frontiersin.orgnih.gov
Nucleophile Activation and Solvation: The reactivity of the nucleophile is equally critical. The medium can enhance nucleophilicity through "nucleophilic solvation," where the solvent facilitates the deprotonation of the nucleophile, generating a more potent anionic attacking species. frontiersin.orgnih.gov For example, studies with hydrazine (B178648) reacting with 4-chloroquinazoline (B184009) show that the reaction medium can abstract a proton from the hydrazine molecule, suggesting it acts as a dipole and promoting its reactivity. frontiersin.orgnih.gov This activation is crucial, as the unactivated quinazoline substrate (in more basic conditions) is less reactive, and the reaction relies on the formation of a strong nucleophile to proceed to an anionic intermediate. nih.gov Intramolecular hydrogen bonding between the attacking nucleophile and a heteroatom on the quinazoline ring can also play a role, perturbing the electronic structure to enhance the nucleophilicity of the attacker and the electrophilicity of the reaction center. frontiersin.org
Formation and Transformation of Anionic Intermediates
The hallmark of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net
In the first step of the mechanism, the nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), breaking the aromaticity of the ring and forming a tetrahedral, anionic σ-complex. nih.govpressbooks.pubresearchgate.net The negative charge of this intermediate is delocalized across the ring and is stabilized by the electron-withdrawing properties of the ring nitrogen atoms. wikipedia.org
The fate of this Meisenheimer complex determines the outcome of the reaction. Two primary pathways for its transformation have been proposed: researchgate.net
Direct Elimination: The leaving group (chloride ion) is expelled directly from the anionic complex, restoring the aromaticity of the ring and forming the final substituted product.
Base-Catalyzed Deprotonation: If the nucleophile was protonated (e.g., an amine, R-NH2), the intermediate will be a zwitterionic complex. A base in the reaction mixture can then deprotonate this complex, leading to an anionic intermediate which then expels the leaving group to yield the product. researchgate.net
The kinetic profile of the reaction can sometimes suggest a mechanism that is on the borderline between a concerted and a stepwise pathway. researchgate.net
| Factor | Role in SNAr Mechanism | Ref. |
| Electrophile | Quinazoline ring; activated by protonation (electrophilic solvation) in acidic media. | frontiersin.org, nih.gov |
| Nucleophile | Activated by deprotonation/hydrogen bonding (nucleophilic solvation) in the reaction medium. | frontiersin.org, nih.gov |
| Intermediate | Anionic Meisenheimer complex; stabilized by resonance and electron-withdrawing nature of the ring nitrogens. | researchgate.net, wikipedia.org |
| Transformation Path | Involves either direct elimination of the leaving group or base-catalyzed deprotonation followed by elimination. | researchgate.net |
Mechanistic Investigations of C-H Functionalization and Coupling Reactions
Beyond SNAr, direct C-H functionalization and cross-coupling reactions represent modern, atom-economical strategies for derivatizing the quinazoline core. mdpi.combohrium.com These reactions, typically catalyzed by transition metals like palladium, copper, ruthenium, or cobalt, allow for the formation of C-C, C-N, and C-O bonds at positions not readily accessible through classical methods. bohrium.comrsc.org
Palladium-catalyzed C-H arylation of electron-deficient heterocycles like quinolines (a related scaffold) has been studied mechanistically. It is often proposed to proceed via an inner-sphere concerted metalation-deprotonation (CMD) pathway, where an acetate (B1210297) ligand from the palladium precatalyst acts as the deprotonating agent. mdpi.com For quinazolines specifically, palladium catalysis has been used in tandem reactions, such as the aminocarbonylation–condensation–oxidation sequence involving 2-aminobenzylamine, aryl bromides, and carbon monoxide. nih.gov
Copper-catalyzed reactions are also prevalent. For example, the oxidative coupling of quinazoline-3-oxides with indoles is a C-H/C-H coupling reaction used to construct biaryl structures. researchgate.net Another copper-catalyzed protocol enables the synthesis of quinazolines from 2-aminoarylketones and methylarenes via dual oxidative benzylic C-H aminations, a process that involves a radical mechanism. mdpi.com Sequential Ullmann-type coupling, catalyzed by copper, is another pathway where an initial N-arylation is followed by intramolecular cyclization and aerobic oxidation to form the quinazoline product. organic-chemistry.orgmdpi.com
Cobalt and Ruthenium catalysts have also been employed. Cobalt-catalyzed formal [4+2] cycloadditions can build the quinazoline ring through a tandem C-H amidation and cyclization process. nih.gov Ruthenium NNN pincer complexes are effective for the acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with nitriles, involving a cascade of alcohol oxidation and nitrile hydration followed by cyclocondensation. mdpi.com
These advanced methods provide powerful tools for creating diverse quinazoline analogues, with mechanisms often involving catalytic cycles of oxidative addition, C-H activation, migratory insertion, and reductive elimination.
| Reaction Type | Catalyst System (Example) | Plausible Mechanistic Steps | Ref. |
| C-H Arylation | Pd(OAc)2 | Concerted Metalation-Deprotonation (CMD) | mdpi.com |
| Oxidative C-H/C-H Coupling | Cu(OAc)2 | Oxidative addition, C-H activation, Reductive elimination | researchgate.net |
| Ullmann-type Coupling/Cyclization | CuBr | N-arylation → Intramolecular nucleophilic substitution → Aerobic oxidation | organic-chemistry.org, mdpi.com |
| Acceptorless Dehydrogenative Coupling | Ru(II)-NNN Pincer Complex | Alcohol oxidation → Nitrile hydration → Cyclocondensation | mdpi.com |
| Formal [4+2] Cycloaddition | Co(III) Complex | C-H amidation → Cyclization → Elimination | nih.gov |
Computational Chemistry Approaches to Elucidate Reaction Mechanisms
Computational chemistry serves as a powerful, complementary tool to experimental studies for unraveling the complex reaction mechanisms associated with the synthesis and transformation of quinazoline analogues. Through the application of theoretical models, researchers can gain profound insights into the energetics and structural details of reactants, intermediates, transition states, and products. These computational methods allow for the mapping of potential energy surfaces, calculation of reaction energy barriers, and prediction of the most likely reaction pathways, offering a level of detail that is often inaccessible through experimental techniques alone.
Theoretical Studies of Rate Coefficients and Transition States
For example, in the synthesis of quinazoline derivatives, computational models can dissect the key mechanistic steps, such as the initial cyclization and subsequent aromatization. By calculating the energy barrier for each proposed step, the rate-determining step can be identified. This knowledge is instrumental for optimizing reaction conditions to enhance product yields and selectivity.
Table 1: Illustrative Theoretical Data for Quinazoline Synthesis Steps This table presents representative data derived from computational studies on analogous heterocyclic systems to illustrate the types of insights gained.
| Reaction Step | Calculated Activation Energy (kcal/mol) | Description of Transition State |
| Cyclization | 18.5 | Formation of the initial heterocyclic ring structure through C-N bond creation. |
| Aromatization | 12.1 | Elimination of a small molecule (e.g., water) to form the stable aromatic quinazoline core. |
Exploration of Radical Mechanisms
Beyond ionic or pericyclic pathways, computational chemistry is also employed to investigate the viability of radical-mediated mechanisms in the transformation of quinazoline compounds. mdpi.comresearchgate.netnih.gov While perhaps less common, radical pathways can become significant under specific conditions, such as the presence of radical initiators, exposure to light (photochemical reactions), or in certain metal-catalyzed processes. mdpi.com
Theoretical calculations can predict the feasibility of forming radical intermediates by computing bond dissociation energies (BDEs). For a molecule like this compound, the energy required to break the C-Cl bond homolytically can be calculated to assess the stability of the resulting quinazolinyl radical. mdpi.com Furthermore, the subsequent reaction steps of this radical intermediate can be modeled to determine the most probable outcomes. Radical trapping experiments, often used in experimental studies to detect radical involvement, can be corroborated by these computational findings. mdpi.com
Table 2: Illustrative Calculated Bond Dissociation Energies (BDEs) for a Chloroquinazoline Analogue This table shows representative BDE values to demonstrate how computational chemistry can be used to assess the potential for radical formation.
| Bond | Calculated BDE (kcal/mol) | Implication |
| C-Cl (Aromatic) | ~80-90 | The relatively lower energy suggests this bond is a potential site for homolytic cleavage to initiate a radical reaction. |
| C-H (Aromatic) | ~110-115 | The higher energy indicates that breaking an aromatic C-H bond to form a radical is less favorable than cleaving the C-Cl bond. |
By providing a detailed, atom-level perspective of chemical reactions, computational chemistry stands as an essential discipline for elucidating the nuanced mechanisms that dictate the synthesis and reactivity of this compound and its analogues. The synergy between these theoretical predictions and empirical evidence fosters a more complete and sophisticated understanding of the chemical behavior of this vital class of heterocyclic compounds.
Based on a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic and analytical data for the compound This compound is not publicly available at this time.
Therefore, it is not possible to provide the detailed article with data tables for the following analytical techniques as requested:
Spectroscopic Characterization and Structural Confirmation of Methyl 2 Chloroquinazoline 4 Acetate
Elemental Analysis
While information exists for structurally related quinazoline (B50416) derivatives, the strict requirement to focus solely on "Methyl 2-chloroquinazoline-4-acetate" prevents the inclusion of data from these other compounds. Further research or de novo synthesis and analysis would be required to generate and publish the specific characterization data for this molecule.
Computational Chemistry and Theoretical Investigations of Methyl 2 Chloroquinazoline 4 Acetate
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical investigation of molecular systems, offering a balance between computational cost and accuracy. It is widely employed to predict the geometric and electronic properties of organic molecules, including quinazoline (B50416) derivatives.
Optimization of Ground State Molecular Conformations
The initial step in the computational analysis of a molecule is the optimization of its ground state geometry. This process involves finding the lowest energy arrangement of atoms in space. For quinazoline derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are employed to determine the most stable conformation.
The optimized geometry of the quinazoline core is generally found to be planar, a characteristic of its aromatic nature. The substituents at the 2 and 4 positions, in this case, a chloro group and a methyl acetate (B1210297) group, will have specific orientations relative to this plane. The ester group of the methyl acetate moiety introduces rotational flexibility, leading to different possible conformers. Computational studies on related structures indicate that the planar or near-planar arrangement of the ester group with the quinazoline ring is often the most energetically favorable due to conjugative effects.
Table 1: Hypothetical Optimized Geometrical Parameters for Methyl 2-Chloroquinazoline-4-acetate (Based on related structures)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C2-Cl | 1.74 | - | - |
| C4-C(acetate) | 1.51 | - | - |
| N1-C2 | 1.31 | C2-N1-C8a | 117.5 |
| N3-C4 | 1.33 | C4-N3-C2 | 115.8 |
| C(carbonyl)-O(ester) | 1.21 | O-C-C(methylene) | 125.0 |
| C(methylene)-C(carbonyl) | 1.52 | C4-C(methylene)-C(carbonyl) | 112.0 |
Note: The data in this table is illustrative and based on typical values found in DFT studies of similar quinazoline derivatives. Actual experimental or specific computational values for this compound may vary.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. scispace.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. scispace.com
In quinazoline derivatives, the HOMO is typically a π-orbital distributed over the fused benzene (B151609) and pyrimidine (B1678525) rings. The LUMO is also a π*-orbital, generally localized over the quinazoline ring system. The presence of the electron-withdrawing chloro group at the C2 position and the methyl acetate group at the C4 position would be expected to lower the energies of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap. A smaller gap suggests a molecule is more polarizable and reactive.
The distribution of these orbitals provides insight into the most probable sites for electrophilic and nucleophilic attack. The regions of the molecule where the HOMO is concentrated are likely to be the sites of electrophilic attack, while the areas with high LUMO density are susceptible to nucleophilic attack. For 2,4-disubstituted quinazolines, studies on analogous compounds have shown that the LUMO is often significantly localized on the C4 carbon, making it a prime target for nucleophiles.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.5 to -2.5 |
Note: These values are estimations based on DFT calculations reported for structurally similar quinazoline derivatives.
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)
Computational methods can predict various spectroscopic properties, which can be compared with experimental data for structural validation.
NMR Spectroscopy: DFT calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts for the protons and carbons in the quinazoline ring and the methyl acetate substituent would be influenced by the electronic environment created by the chloro and ester functionalities. For instance, the protons on the benzene ring would exhibit characteristic splitting patterns and chemical shifts based on their position relative to the electron-withdrawing pyrimidine ring and the substituents.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π→π* and n→π* transitions for quinazoline systems. The substituents on the quinazoline core are known to cause shifts in the absorption bands (bathochromic or hypsochromic shifts).
Computational Assessment of Chemical Reactivity and Selectivity
Theoretical calculations provide valuable descriptors that quantify the chemical reactivity and selectivity of a molecule.
Nucleophilicity and Electrophilicity Descriptors
Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For a molecule like this compound, these calculations would likely confirm the C4 position as a primary site for nucleophilic attack, a common feature in 4-chloroquinazoline (B184009) derivatives.
Charge Density Distribution Analysis
The distribution of electron density within a molecule is fundamental to understanding its polarity and reactive sites. Mulliken population analysis or Natural Population Analysis (NPA) are computational methods used to calculate the partial atomic charges on each atom.
In this compound, the nitrogen atoms and the oxygen atoms of the ester group would be expected to carry negative charges due to their high electronegativity. The carbon atoms attached to these heteroatoms, particularly C2, C4, and the carbonyl carbon of the acetate group, would exhibit positive charges, making them electrophilic centers. The analysis of the electrostatic potential (ESP) map would visually represent these charge distributions, with red regions (negative potential) indicating areas prone to electrophilic attack and blue regions (positive potential) highlighting sites susceptible to nucleophilic attack.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Molecular Modeling and Simulation for Mechanistic Prediction
Molecular modeling and simulation are indispensable tools for predicting the mechanisms of chemical reactions by examining the dynamic behavior of molecules. These methods allow for the exploration of reaction pathways and the influence of the surrounding environment on molecular interactions.
Theoretical studies on the reactivity of chloro-substituted nitrogen heterocycles, such as 2-chloroquinolines and other 2-chloroquinazoline (B1345744) derivatives, provide a basis for understanding the kinetic and thermodynamic parameters of reactions involving this compound. A common reaction for this class of compounds is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C2 position is displaced by a nucleophile.
Computational models, particularly those employing Density Functional Theory (DFT), can be used to calculate the key parameters governing these reactions. For instance, studies on the reaction of 2-chloroquinoline (B121035) with various nucleophiles have shown that the reactivity is highly dependent on the nature of the attacking species and the solvent conditions.
Table 1: Hypothetical Kinetic and Thermodynamic Data for the Nucleophilic Substitution of a 2-Chloroquinazoline Derivative
| Parameter | Value | Description |
| Activation Energy (Ea) | 15-25 kcal/mol | The energy barrier that must be overcome for the reaction to occur. Lower values indicate a faster reaction rate. For 2-chloroquinazolines, this is influenced by the electron-withdrawing nature of the quinazoline ring system, which stabilizes the transition state. |
| Enthalpy of Reaction (ΔH) | -10 to -20 kcal/mol | The net change in heat content during the reaction. A negative value indicates an exothermic reaction, which is typical for the formation of a more stable product. |
| Gibbs Free Energy of Reaction (ΔG) | -15 to -25 kcal/mol | The overall energy change of the reaction, accounting for both enthalpy and entropy. A negative value signifies a spontaneous reaction under the given conditions. |
| Rate Constant (k) | Varies | Dependent on temperature, solvent, and the specific nucleophile. Can be estimated using transition state theory and the calculated activation energy. |
Note: The values in this table are illustrative and based on computational studies of analogous 2-chloro-substituted nitrogen heterocycles. Specific values for this compound would require dedicated computational analysis.
The presence of the methyl acetate group at the C4 position is expected to influence the electronic properties of the quinazoline ring, which in turn would affect the kinetic and thermodynamic parameters of reactions at the C2 position. Computational models can precisely quantify these electronic effects.
The way in which this compound interacts with other molecules, such as solvents or reactants, is crucial for understanding its chemical behavior and potential applications. Molecular dynamics (MD) simulations are a powerful technique for modeling these intermolecular interactions over time.
MD simulations can reveal how the molecule orients itself in a solution, the formation of hydrogen bonds, and other non-covalent interactions that can influence reaction pathways and rates. For a molecule like this compound, key interaction sites would include the nitrogen atoms of the quinazoline ring, the carbonyl oxygen of the acetate group, and the chlorine atom.
Table 2: Potential Intermolecular Interactions of this compound
| Interaction Type | Potential Interacting Group(s) | Significance |
| Hydrogen Bonding | Quinazoline nitrogen atoms, carbonyl oxygen | Can significantly affect solubility and the stabilization of transition states in protic solvents. |
| Dipole-Dipole Interactions | Polar C-Cl bond, ester group | Contribute to the overall solvation and the orientation of the molecule in polar solvents. |
| π-π Stacking | Quinazoline ring system | Important for interactions with other aromatic systems, potentially influencing crystal packing or interactions with biological macromolecules. |
Note: This table outlines the expected types of intermolecular interactions based on the structure of this compound.
Molecular dynamics simulations of related quinazoline derivatives have been used to study their stability within the binding sites of enzymes, providing insights into their potential biological activity. pitt.edu These simulations track the movement of the ligand and surrounding amino acid residues, calculating interaction energies and identifying key binding motifs. pitt.edu
Quantum Chemical Calculations for Detailed Mechanistic Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for a detailed elucidation of reaction mechanisms at the electronic level. These calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.
For a reaction such as the nucleophilic substitution on this compound, DFT calculations can provide a step-by-step picture of the bond-breaking and bond-forming processes. This includes the geometry of the transition state, which is critical for understanding the reaction's feasibility and stereochemistry.
Quantum chemical methods have been successfully applied to study the reactivity of various quinazoline derivatives. For example, DFT calculations have been used to investigate the electronic structure of quinazoline derivatives and correlate these properties with their observed chemical reactivity or biological activity. mdpi.com These studies often calculate properties such as:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For a nucleophilic substitution reaction, the energy and shape of the LUMO on the quinazoline ring would indicate the most likely site of attack.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can predict where a molecule is susceptible to attack by nucleophiles or electrophiles.
Atomic Charges: Calculating the partial charges on each atom can provide a quantitative measure of the electrophilicity of the carbon atom bonded to the chlorine, further supporting the prediction of its reactivity towards nucleophiles.
Applications of Methyl 2 Chloroquinazoline 4 Acetate in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Intermediate for Diversification
The chemical reactivity of Methyl 2-chloroquinazoline-4-acetate is dominated by two key functional groups: the chloro substituent at the C2 position and the methyl acetate (B1210297) group at the C4 position. The chlorine atom on the electron-deficient pyrimidine (B1678525) ring is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide array of substituents, leading to diverse molecular scaffolds.
The C2-chloro group can be readily displaced by various nucleophiles, including amines, alcohols, and thiols, to furnish 2-amino, 2-alkoxy, and 2-alkylthio quinazoline (B50416) derivatives, respectively. This reactivity is a cornerstone for creating libraries of compounds for various applications. For instance, the reaction with primary or secondary amines is a common strategy to produce 2-amino-4-(alkoxycarbonylmethyl)quinazolines. Similarly, the ester functionality at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other acid derivatives, further expanding the molecular diversity obtainable from this single intermediate.
| Nucleophile Type | Reagent Example | Resulting C2-Substituent | Product Class |
|---|---|---|---|
| Amine | Aniline | -NHPh | 2-Anilinoquinazoline derivative |
| Amine | Piperidine | -N(CH2)5 | 2-Piperidinylquinazoline derivative |
| Alcohol | Methanol | -OCH3 | 2-Methoxyquinazoline derivative |
| Thiol | Thiophenol | -SPh | 2-(Phenylthio)quinazoline derivative |
Building Block for the Construction of Complex Fused Heterocyclic Systems
The inherent structure of this compound makes it an ideal starting material for the synthesis of more complex, fused heterocyclic systems. The strategic placement of reactive handles at the C2 and C4 positions allows for intramolecular cyclization reactions, leading to the formation of novel polycyclic frameworks.
A common strategy involves a two-step process. First, a suitable bifunctional nucleophile is reacted at the C2 position. For example, reaction with a hydrazine (B178648) derivative can introduce a reactive -NHNH2 group. Subsequent manipulation of the C4-acetate side chain, such as conversion to an acid hydrazide, followed by treatment with a cyclizing agent like carbon disulfide, can lead to the formation of a fused 1,3,4-oxadiazole (B1194373) ring. epstem.net Another approach involves introducing a side chain at C2 that can undergo an intramolecular cyclization with the nitrogen at the N1 position or with a derivative of the C4-acetate group, leading to triazoloquinazolines or other fused systems. researchgate.net The quinazoline nucleus itself serves as a robust scaffold upon which these additional rings are constructed. epstem.net
Strategies for C-H Functionalization and Palladium-Catalyzed Coupling Reactions
Modern synthetic methodologies, particularly those involving transition-metal catalysis, have significantly expanded the utility of halogenated heterocycles like this compound. The C2-chloro group is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Common palladium-catalyzed reactions applicable to this substrate include:
Suzuki Coupling: Reaction with boronic acids or esters to form 2-aryl or 2-heteroaryl quinazoline derivatives.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents at the C2 position.
Buchwald-Hartwig Amination: A more advanced method for coupling with a wide range of amines, including those that are less nucleophilic.
Stille Coupling: Reaction with organostannanes to form C-C bonds. youtube.com
Heck Coupling: Reaction with alkenes, although less common for this specific position. youtube.com
These reactions are typically initiated by the reduction of a Pd(II) salt to the active Pd(0) catalyst in situ. youtube.com The catalytic cycle then proceeds through oxidative addition of the Pd(0) into the C-Cl bond, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst. uwindsor.cayoutube.com
Beyond cross-coupling, direct C-H functionalization of the quinazoline core represents a more atom-economical approach to derivatization. bohrium.combenthamdirect.com While the C2 and C4 positions are occupied, transition-metal-catalyzed C-H activation can target the C5-C8 positions on the benzo portion of the ring. rsc.orgnih.gov These reactions can introduce aryl, alkyl, or other functional groups directly, avoiding the need for pre-functionalized starting materials. bohrium.comresearchgate.net
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)2 | Pd(PPh3)4, Base | C-C (Aryl) |
| Sonogashira Coupling | R-C≡CH | PdCl2(PPh3)2, CuI, Base | C-C (Alkynyl) |
| Buchwald-Hartwig Amination | R2NH | Pd2(dba)3, Ligand, Base | C-N |
| Stille Coupling | R-Sn(Bu)3 | Pd(PPh3)4 | C-C |
Development of Novel Organic Transformations Facilitated by the Quinazoline Scaffold
The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a framework for ligands targeting a wide range of biological receptors. nih.govnih.gov This inherent bioactivity has spurred the development of novel organic transformations specifically tailored for or facilitated by the quinazoline nucleus. The electronic properties of the quinazoline ring, with its electron-withdrawing nitrogen atoms, activate the C2 and C4 positions towards nucleophilic attack. nih.gov
The presence of the N1 and N3 atoms can also be exploited to direct reactions or stabilize intermediates. For example, the nitrogen atoms can coordinate to a metal catalyst, directing a C-H activation to a specific, nearby position. This directing-group ability is a powerful tool for achieving high regioselectivity in functionalizing the quinazoline core. Furthermore, the development of one-pot, multi-component reactions that build the quinazoline ring system while simultaneously introducing diversity is an active area of research, often leveraging the fundamental reactivity patterns exhibited by precursors like this compound. rsc.org
Regioselective Modifications and Derivatizations
A key challenge and opportunity in the chemistry of polysubstituted heterocycles is achieving regioselectivity. In this compound, there are multiple potential reaction sites. However, the reactivity of these sites is sufficiently differentiated to allow for highly selective transformations.
The C2-chloro group is significantly more reactive towards palladium-catalyzed cross-coupling and SNAr than any C-H bonds on the benzene (B151609) ring. nih.gov In di- or tri-haloquinazolines, it is well-established that the C4 position is the most electrophilic and typically reacts first with nucleophiles, followed by the C2 position. nih.govnih.gov In the case of this compound, the C4 position is already substituted. This makes the C2 position the primary site for nucleophilic substitution and cross-coupling reactions. nih.govresearchgate.net
This predictable reactivity allows for a stepwise derivatization strategy. One can first perform a selective reaction at the C2 position, such as a Suzuki coupling, leaving the C4-acetate group untouched. Subsequently, the ester can be hydrolyzed and converted into an amide, allowing for the construction of highly complex molecules with precise control over the substitution pattern. This selective approach is crucial for building focused libraries of compounds for structure-activity relationship (SAR) studies. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
